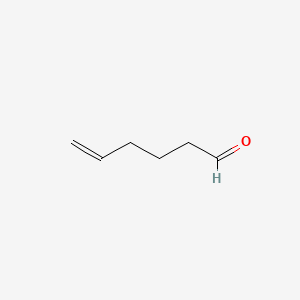

5-Hexenal

描述

Overview of Scientific Significance

5-Hexenal's scientific significance stems from its dual functionality: the presence of both an aldehyde group and an alkene moiety. This combination renders it a highly reactive and adaptable building block in various chemical transformations. americanelements.comuni.lu It is found naturally in certain plant and animal tissues and contributes to the characteristic "green, grassy" odor, often associated with freshly cut grass. americanelements.comuni.lunih.gov Furthermore, this compound is recognized as a precursor in the biosynthesis of Green Leaf Volatiles (GLVs), which are crucial for plant defense mechanisms. americanelements.comnih.gov Its reactivity includes susceptibility to oxidation and polymerization, as well as participation in cycloaddition and metathesis reactions. americanelements.comuni.lu

The physical and chemical properties of this compound are summarized in Table 1.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | uni.lunih.govwikipedia.orgfishersci.no |

| Molecular Weight | 98.145 g/mol | americanelements.comnih.govwikipedia.orgfishersci.no |

| Appearance | Colorless to pale yellow clear liquid | uni.luguidetopharmacology.org |

| Boiling Point | 128.4 °C at 760 mmHg | nih.govwikipedia.orgguidetopharmacology.org |

| Density | 0.817 g/cm³ | nih.govwikipedia.org |

| Flash Point | 18.8 °C (66.0 °F) | wikipedia.orgguidetopharmacology.org |

| logP (o/w) | 1.1 - 1.5416 | wikipedia.orgguidetopharmacology.org |

| Solubility in Water | Limited (4508 mg/L @ 25 °C) | uni.luguidetopharmacology.org |

| Refractive Index | 1.41 | nih.govwikipedia.org |

Scope and Relevance in Advanced Organic Synthesis and Chemical Biology

This compound's structure makes it a valuable compound in both advanced organic synthesis and chemical biology research.

Advanced Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. americanelements.comuni.lunih.gov Its synthetic routes often involve the oxidation of 5-hexen-1-ol (B1630360) using oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. americanelements.comguidetopharmacology.org Another method includes the hydroformylation of 1,3-butadiene (B125203) followed by hydrogenation. americanelements.com

Key reactions and applications in organic synthesis include:

Diels-Alder Reactions: The α,β-unsaturated aldehyde structure allows this compound to function as a dienophile, forming six-membered cyclic adducts. For instance, a reaction with 1,3-butadiene can yield a cycloadduct with an 85% yield at 120°C. americanelements.com

Oxidation and Reduction Reactions: It can be converted into other chemicals like hexenol (an alcohol) and hexanoic acid (a carboxylic acid) through oxidation and reduction processes. americanelements.com

Reductive Amination: this compound is utilized in reductive amination reactions. americanelements.com

Synthesis of Macrocycles: Its unsaturated structure is valuable in synthesizing macrocyclic compounds, such as roseophilin. americanelements.com

Precursor for Nitriles: this compound can be converted to 5-hexenenitrile (B1345603) through reactions with hydroxylamine (B1172632) in the presence of an oxidizing agent.

Asymmetric Synthesis: It plays a role in asymmetric synthesis, as demonstrated by the proline-catalyzed direct asymmetric self-aldolization of acetaldehyde (B116499) to produce (+)-(5S)-hydroxy-(2E)-hexenal.

Photochemical Cyclization: Research has explored the photochemical cyclization of this compound.

Detailed Research Findings in Synthesis:

This compound is a significant product in the low-temperature oxidation of cyclohexane (B81311) over Pt–10%Rh catalysts, where it constitutes approximately 30% of oxygenated products at 25% conversion in a jet-stirred reactor. americanelements.com

Chemical Biology

In chemical biology, this compound is relevant for its involvement in biological pathways and its chemical interactions with biological systems.

Green Leaf Volatiles (GLVs) Biosynthesis: It is a crucial precursor in the biosynthesis of GLVs, which are volatile organic compounds released by plants in response to stress, playing a role in plant defense mechanisms against herbivores and pathogens. americanelements.comnih.gov

Plant Defense Signaling: this compound acts as a signaling molecule in plant-pathogen interactions, modulating the expression of defense-related genes. americanelements.com The enzyme hexenal (B1195481) reductase (CHR) has been identified to modulate the composition of GLVs, enhancing indirect defenses in plants. americanelements.com

Aldehyde Reactivity Studies: It serves as a model compound in studies investigating aldehyde reactivity and metabolism within biological contexts. nih.gov

Antimicrobial Properties: Research indicates that this compound possesses antimicrobial properties. Its mechanism of action in fungi involves disrupting cell membrane synthesis, inducing mitochondrial dysfunction, and increasing oxidative stress through the inhibition of key enzymes and the generation of reactive oxygen species. americanelements.com

Degradation Product: this compound can also appear as a degradation product of other biomolecules, such as the degradation of curcumin (B1669340) to trans-6-(4-hydroxy-3-methoxyphenyl)-2,4-dioxo-5-hexenal.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

hex-5-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2,6H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLRUYZDOLMIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227228 | |

| Record name | Hex-5-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-59-0 | |

| Record name | 5-Hexenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hex-5-enal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hex-5-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-5-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Hexenal

Chemical Synthesis Pathways

Chemical synthesis of 5-hexenal primarily involves the controlled manipulation of precursor molecules through oxidation, hydroformylation, or transition metal-catalyzed reactions.

One common and effective method for synthesizing this compound is the oxidation of 5-hexen-1-ol (B1630360). This transformation typically employs oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) or Dess-Martin periodinane. wikipedia.org The selective oxidation of primary alcohols to aldehydes while preserving unsaturated systems is a well-established chemical route. citeab.com

Beyond traditional chemical reagents, biocatalytic approaches utilizing enzymes like alcohol oxidases and alcohol dehydrogenases are emerging as attractive alternatives for the selective oxidation of α,β-unsaturated alcohols to their corresponding aldehydes. citeab.com These enzymatic methods offer advantages in terms of specificity and milder reaction conditions, as demonstrated in the conversion of trans-2-hexen-1-ol (B124871) to trans-2-hexenal (B146799). citeab.com

This compound can be synthesized through the hydroformylation of 1,3-butadiene (B125203), typically followed by a hydrogenation step. wikipedia.org In industrial settings, this process is a common route for its production. wikipedia.org Hydroformylation, also known as the oxo process, involves the addition of synthesis gas (a mixture of carbon monoxide and hydrogen) to olefins in the presence of a catalyst, usually rhodium or cobalt complexes, to form aldehydes. nih.govthegoodscentscompany.com

While the hydroformylation of 1,5-hexadiene (B165246) often leads to the formation of dialdehydes such as octane-1,8-dial (pimelaldehyde) and 2,5-dimethylhexanedial, along with monoaldehydes like 4-heptenal (B13408354) and 2-methyl-3-hexenal, specific conditions or subsequent steps are required to yield this compound from dienes. thegoodscentscompany.comeasychem.orgfishersci.comfishersci.ca For instance, the hydroformylation of 1,3-butadiene can preferentially yield unsaturated monoaldehydes, which may then undergo hydrogenation to produce the desired saturated aldehyde. thegoodscentscompany.com

This compound is a significant product in the low-temperature oxidation of cyclohexane (B81311), particularly when catalyzed by transition metals. Experimental studies in a jet-stirred reactor at temperatures ranging from 500 to 800 K have shown that this compound is a major oxygenated product. wikipedia.orgnih.gov Over Pt–10%Rh catalysts, cyclohexane oxidation can achieve approximately 85% selectivity to oxygenates and olefins at 25% cyclohexane conversion, with this compound being one of the dominant products alongside cyclohexene. uni.lu

The mechanism for this compound formation in this context involves several steps:

H-atom abstraction: O₂ or OH radicals abstract a hydrogen atom from cyclohexane, forming cyclohexyl radicals (C₆H₁₁·). wikipedia.org

Peroxy radical formation: The cyclohexyl radicals react with O₂ to form cyclohexylperoxy radicals (C₆H₁₁OO·). wikipedia.org

Isomerization and decomposition: These peroxy radicals undergo intramolecular H-shifts to form γ-C₆H₁₀OOH·, which then decomposes to yield this compound and OH radicals. wikipedia.org

Furthermore, this compound is formed from the rapid decomposition of unstable 1,3-epoxycyclohexane during the low-temperature oxidation of cyclohexane. nih.govuni.lunih.gov

A summary of product distribution from cyclohexane oxidation is presented in the table below:

| Reactant | Catalyst/Conditions | Major Oxygenated Products (at 25% conversion) | Selectivity to Oxygenates and Olefins |

| Cyclohexane | Pt–10%Rh (500–800 K) | This compound (~30%), Cyclohexanone, Cyclohexene | ~85% wikipedia.orguni.lu |

| Cyclohexane | Pt–10%Rh single-gauze | This compound, Cyclohexene | ~85% uni.lu |

Hydroformylation of Dienes

Biosynthetic Routes and Metabolic Engineering

Beyond synthetic chemical routes, this compound, specifically its isomer (Z)-3-hexenal, is a pivotal compound in the natural biosynthesis of Green Leaf Volatiles (GLVs) in plants.

Green Leaf Volatiles (GLVs) are a class of six-carbon volatile organic compounds produced by plants, largely responsible for the characteristic smell of freshly cut grass. uni.lu These compounds play crucial roles in plant defense mechanisms against herbivores and pathogens, and in plant-plant communication. uni.lu

The biosynthesis of GLVs is initiated from polyunsaturated fatty acids, primarily linolenic acid and linoleic acid, which can be in their free form or as part of membrane lipids. The key steps in this pathway involve:

Lipoxygenase (LOX) action: A lipoxygenase enzyme inserts molecular oxygen at position 13 of the fatty acid (e.g., linolenic acid), forming a hydroperoxy fatty acid, such as 13-hydroperoxy octadecatrienoic acid.

Hydroperoxide Lyase (HPL) cleavage: A hydroperoxide lyase enzyme then cleaves the hydroperoxy fatty acid into a 6-carbon aldehyde and a 12-carbon unit. For linolenic acid, the 6-carbon product is (Z)-3-hexenal (Z3al). (Z)-3-hexenal is considered the first committed product of this pathway in some plants, such as maize.

It is important to note that while the article focuses on "this compound" (hex-5-enal), the GLV biosynthesis pathway primarily produces (Z)-3-hexenal (cis-3-hexenal). wikipedia.org (Z)-3-hexenal can then be isomerized to (E)-2-hexenal by an isomerase in certain plant species. The term "this compound" in a broader chemical context refers to hex-5-enal, while "Green Leaf Volatiles" often involve hexenals with the double bond at the 3- or 2-position, highlighting specific isomeric forms that are biologically active.

Mechanistic Investigations of 5 Hexenal Reactivity

Carbonyl Group Transformations

The aldehyde functional group in 5-hexenal is highly reactive due to the electrophilic nature of the carbonyl carbon, making it susceptible to various transformations, notably nucleophilic addition, oxidation, and reduction reactions.

Nucleophilic Addition Reactions

Aldehydes, including this compound, readily undergo nucleophilic addition reactions at the electrophilic carbonyl carbon. The mechanism typically involves a nucleophile attacking the carbonyl carbon, leading to a change in hybridization from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. This intermediate then captures a proton to yield the neutral product fishersci.ca.

A prominent example of nucleophilic addition to this compound is its reaction with Grignard reagents. For instance, the addition of methylmagnesium bromide (CH₃MgBr) to this compound results in the formation of (Z)-5-hexen-1-ol derivatives nih.gov. This reaction proceeds via the nucleophilic attack of the Grignard reagent on the carbonyl carbon, followed by protonation to form the corresponding alcohol nih.gov.

Oxidation and Reduction Pathways

This compound can undergo both oxidation and reduction, leading to the formation of different functionalized compounds.

Oxidation: Under various conditions, this compound can be oxidized. In atmospheric conditions, this compound undergoes autoxidation initiated by hydroxyl (OH) radicals nih.gov. This process involves the abstraction of a hydrogen atom from either the aldehyde group (C1) or the allylic positions (C4) nih.gov. The resulting radical then undergoes rapid intramolecular 1,6-hydrogen shifts, leading to the formation of highly oxygenated molecules (HOMs) nih.gov. For instance, this compound has been observed to form HOMs with up to seven oxygen atoms (e.g., C₆H₁₁O₇) through such radical-initiated pathways, with accretion products (e.g., C₁₂H₂₂O₉) detected at longer residence times nih.gov.

Reduction: The aldehyde group of this compound is amenable to reduction, yielding corresponding alcohols. In biological systems, NADPH-dependent reductases can reduce this compound to (Z)-5-hexen-1-ol nih.gov. This enzymatic reduction exhibits optimal activity at a pH of 7.5, with a turnover rate of 4.7 µmol·min⁻¹·mg⁻¹ nih.gov.

In chemical synthesis, this compound can be effectively reduced to 5-hexen-1-ol (B1630360) using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) nih.gov. The efficiency of these reductions is high, as detailed in the table below:

| Reducing Agent | Conditions | Yield (%) |

| Sodium Borohydride (NaBH₄) | Room temperature, ethanol (B145695) solvent | 95 nih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | 0°C, diethyl ether solvent | 98 nih.gov |

Olefinic Bond Reactivity

The presence of a double bond in this compound provides another site for chemical transformations, including cycloaddition reactions and radical-initiated processes.

Cycloaddition Reactions (e.g., Diels-Alder)

The α,β-unsaturated aldehyde structure of this compound allows it to function as a dienophile in Diels-Alder reactions, leading to the formation of six-membered cyclic adducts nih.gov. This pericyclic reaction involves the concerted formation of two new sigma bonds from the π-systems of a diene and a dienophile nih.gov. An illustrative example is the reaction of this compound with 1,3-butadiene (B125203), which yields a cycloadduct with an 85% yield when conducted at 120°C nih.gov.

Radical Initiated Reactions (e.g., Autoxidation and Highly Oxygenated Organic Molecules Formation)

This compound is highly susceptible to radical-initiated reactions, particularly autoxidation, which is significant in atmospheric chemistry and the formation of highly oxygenated organic molecules (HOMs). In the presence of OH radicals, this compound undergoes hydrogen abstraction, primarily at the C1 (aldehyde) or C4 (allylic) positions nih.gov. The resulting carbon-centered radicals then react rapidly with molecular oxygen to form peroxy radicals, which can undergo intramolecular 1,6-hydrogen shifts, ultimately leading to the formation of HOMs nih.gov.

Detailed kinetic studies have quantified the rate constants for these radical processes:

| Reaction Step | Rate Constant (s⁻¹) |

| H-abstraction at C1 | 1.2 × 10¹⁰ nih.gov |

| H-abstraction at C4 | 8.3 × 10⁹ nih.gov |

| 1,6-H-shift after C1 abstraction | 3.5 × 10¹¹ nih.gov |

| 1,6-H-shift after C4 abstraction | 2.8 × 10¹¹ nih.gov |

These rapid unimolecular hydrogen shifts are crucial for the formation of HOMs from this compound, with experimental flow reactor studies demonstrating the formation of this compound-derived HOMs within 3 seconds nih.gov.

Intramolecular Rearrangements and Cyclizations

The molecular architecture of this compound, possessing both an aldehyde and an alkene, facilitates various intramolecular reactions, including rearrangements and cyclizations.

At elevated temperatures (above 800 K), this compound undergoes thermal decomposition via retro-ene reactions, producing ethylene (B1197577) and butanal as primary products nih.gov. The kinetic parameters for this thermal rearrangement have been determined, with an activation energy of 62.3 kcal/mol and a pre-exponential factor of 1.8 × 10¹⁴ s⁻¹ nih.gov.

This compound can also participate in intramolecular cyclization reactions, particularly in the presence of specific transition metal complexes. For example, the reaction of this compound with chlorotris(triphenylphosphine)rhodium(I) (RhCl(PPh₃)₃) or its dimeric form ([RhCl(PPh₃)₂]₂) can lead to the formation of cyclic products such as 2-methylcyclopentanone, cyclopentane, and pentene nih.gov. This indicates that the unsaturated aldehyde can undergo intramolecular C-C bond formation to generate cyclic structures under suitable catalytic conditions nih.gov. Photochemical cyclization of this compound has also been reported, further highlighting its propensity for intramolecular transformations nih.gov.

Metal-Mediated Intramolecular Oxidative Cyclization of this compound Derivatives

The intramolecular oxidative cyclization of this compound derivatives is a significant reaction pathway, particularly when mediated by transition metals. Research has shown that this compound derivatives can coordinate to a nickel(0) center, forming an η2:η2-5-hexenalnickel complex osaka-u.ac.jpnih.gov. This complex then undergoes intramolecular oxidative cyclization, leading to the formation of an oxanickelacyclopentane osaka-u.ac.jp. The addition of trimethylsilyl (B98337) triflate (Me3SiOTf) has been observed to drastically accelerate this cyclization reaction osaka-u.ac.jp.

This type of oxidative cyclization, involving metal, carbonyl (C=O), and alkene (C=C) bonds, is a common mechanistic motif in transition metal-catalyzed multi-component coupling reactions nih.gov. The formation of an oxametallacycle through the coupling of simple alkenes and ketones has been observed with various transition metals, including titanium, zirconium, and rhodium nih.gov.

Comparative Mechanistic Insights from Related Aldehydes (e.g., Acid-Catalyzed Reactions, OH Radical Initiated Oxidations)

Mechanistic insights into this compound reactivity can be enriched by comparing its behavior with that of related aldehydes under different reaction conditions, such as acid-catalyzed reactions and hydroxyl radical (OH) initiated oxidations.

Acid-Catalyzed Reactions: Aldehydes and ketones, including those related to this compound, readily participate in acid-catalyzed reactions. A prominent example is the acid-catalyzed alpha-halogenation of aldehydes and ketones. The mechanism typically begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon libretexts.org. This is followed by the removal of an α-hydrogen to form a nucleophilic enol tautomer libretexts.org. The enol's carbon-carbon double bond then attacks an electrophilic halogen, leading to a monohalogenated product libretexts.org.

Another important acid-catalyzed transformation is the aldol (B89426) condensation. In acidic conditions, an enol or enolizable aldehyde/ketone undergoes a condensation reaction libretexts.orgallen.in. The acid protonates the carbonyl oxygen of one aldehyde/ketone molecule, making it a better electrophile allen.in. The enol, acting as a nucleophile, attacks this protonated carbonyl, forming a β-hydroxy carbonyl compound (aldol addition product) allen.inwikipedia.org. Subsequent dehydration, often with heating, yields an α,β-unsaturated carbonyl compound libretexts.orgallen.in.

OH Radical Initiated Oxidations: The oxidation of aldehydes initiated by hydroxyl (OH) radicals is a crucial process, particularly in atmospheric chemistry, leading to the formation of highly oxygenated organic molecules (HOMs) and secondary organic aerosols researchgate.netcopernicus.org. The general mechanism for n-aldehyde oxidation by OH radicals involves hydrogen abstraction researchgate.net. This abstraction can occur at the aldehydic hydrogen (C1) or a non-aldehydic hydrogen (Cn) researchgate.netcopernicus.org.

For smaller aldehydes (two to five carbon atoms), OH-initiated oxidation under high-NOx conditions generally leads to fragmentation products copernicus.org. However, for longer-chain aldehydes like hexanal (B45976), non-aldehydic hydrogen abstraction can lead to molecular functionalization and growth copernicus.org. Following hydrogen abstraction, the resulting alkyl radicals react with oxygen to form peroxy radicals (RO2) copernicus.org. These peroxy radicals can then undergo sequential hydrogen shift reactions (H-shifts) and molecular oxygen additions, a process known as "autoxidation," to produce HOMs copernicus.org. Computational studies on hexanal have shown that both C1 and C4 H-abstraction channels contribute to HOM formation via autoxidation, with fast unimolecular 1,6 H-shifts playing a significant role copernicus.org. This reactive aldehyde chemistry, especially the autoxidation of carbonyl organic peroxy radicals, is proposed as a noteworthy OH regeneration mechanism nih.gov.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry plays an indispensable role in elucidating complex reaction mechanisms, providing detailed insights into reaction pathways, transition states, and energy profiles that are often challenging to obtain experimentally sumitomo-chem.co.jp. For compounds like this compound and related aldehydes, computational methods, primarily Density Functional Theory (DFT) and coupled cluster (CC) theory, are extensively employed mdpi.comresearchgate.net.

These approaches allow researchers to:

Optimize Geometries: Determine the most stable three-dimensional structures of reactants, intermediates, transition states, and products involved in a reaction researchgate.net.

Calculate Vibrational Frequencies: Confirm whether optimized structures correspond to minima (reactants, intermediates, products) or saddle points (transition states) on the potential energy surface researchgate.net.

Refine Energies: Obtain highly accurate single-point energies for these stationary points, which are then used to construct potential energy diagrams researchgate.net. These diagrams illustrate the energy changes along the reaction coordinate, identifying activation energies and relative stabilities of species sumitomo-chem.co.jp.

Explore Reaction Pathways: Map out different possible reaction channels and determine the most energetically favorable pathways researchgate.net.

By applying these computational tools, researchers can quantitatively assess the electronic and steric effects influencing reaction rates and selectivities, providing a deeper understanding of the molecular-level events during chemical transformations sumitomo-chem.co.jp. Furthermore, advanced computational techniques, including the integration of large language models (LLMs), are emerging to guide the search for plausible reaction mechanisms by combining chemical principles with systematic exploration arxiv.org.

Biological Activities and Molecular Mechanisms of 5 Hexenal

Plant Biological Interactions

Modulation of Green Leaf Volatiles Composition by Enzymatic Activity (e.g., Hexenal (B1195481) Reductase)Green Leaf Volatiles (GLVs), which encompass six-carbon (C6) aldehydes, alcohols, and esters, are produced by plants following tissue damagenih.gov. 5-Hexenal and its isomers, such as (Z)-3-hexenal, serve as precursors in the biosynthesis of these GLVsmdpi.com, which are vital for plant defense mechanisms against various threatsnih.gov.

The composition of GLVs is significantly modulated by enzymatic activity, notably by the enzyme hexenal reductase (CHR) nih.gov. CHR is identified as an NADPH-dependent cinnamaldehyde (B126680) and hexenal reductase nih.gov. The reduction of C6-aldehydes into C6-alcohols by CHR is a pivotal step in controlling GLV composition and is crucial for preventing the toxic buildup of C6-aldehydes within plant cells nih.govresearchgate.net. Research involving CHR T-DNA knockout mutant plants has demonstrated a significant suppression of C6-alcohol production following mechanical wounding or herbivore infestation nih.govresearchgate.net. These mutant plants also exhibited increased susceptibility to exogenous high-dose exposure to (Z)-3-hexenal, indicated by markedly lowered photosystem II activity nih.govresearchgate.net. This highlights the significant role of reductases in both the detoxification of volatile carbonyls and in shaping the GLV profile for indirect defenses, such as attracting herbivore predators nih.govresearchgate.net.

Antimicrobial and Antifungal Efficacy

Mechanism of Action against Fungal Pathogens (e.g., Membrane Disruption, Mitochondrial Dysfunction, Oxidative Stress Induction)this compound demonstrates notable potential as an antifungal agentfrontiersin.orgresearchgate.netresearchgate.net. Its mechanism of action against fungal pathogens involves a multifaceted interaction with cellular components, leading to various biological effectsfrontiersin.orgnih.govmdpi.com. A primary mode of action is the disruption of fungal cell membrane integrityfrontiersin.orgnih.govmdpi.com. This disruption increases cellular membrane permeability, which in turn results in the leakage of essential cellular components, including potassium ionsfrontiersin.orgnih.govmdpi.com.

Furthermore, this compound induces significant mitochondrial dysfunction within fungal cells frontiersin.orgresearchgate.netresearchgate.netnih.gov. This dysfunction is characterized by a reduction in mitochondrial membrane potential and an inhibition of mitochondrial dehydrogenases activity researchgate.netresearchgate.netnih.govnih.gov. Concurrently, the compound promotes oxidative stress by increasing the production of reactive oxygen species (ROS) researchgate.netnih.gov. These combined cellular assaults can lead to the induction of early apoptosis in fungal conidia, ultimately inhibiting mycelial growth and causing morphological changes such as twisting, shrinkage, and even rupture of hyphae frontiersin.orgresearchgate.netresearchgate.netnih.govnih.govthaiscience.inforesearchgate.net.

Inhibition of Key Enzymes and Cellular Component InteractionThe antifungal efficacy of this compound is mediated through its inhibition of key enzymes and its direct interaction with crucial cellular componentsnih.govmdpi.com. It has been observed to interfere with the fungal cell wall structure, leading to observable cracks and disorganizationnih.govmdpi.com. Specifically, treatment with this compound can significantly decrease the content of β-1,3-glucan in fungal cell walls, a vital structural componentnih.govmdpi.com.

Moreover, this compound impacts the lipid and ergosterol (B1671047) content of fungal membranes nih.govmdpi.com. Ergosterol is a critical component of fungal cell membranes, and its reduction compromises membrane integrity nih.govmdpi.com. Molecular docking studies suggest that this compound can interact with proteins such as FKS1, ERG1, ERG7, and ERG11, thereby affecting the activities of enzymes involved in ergosterol biosynthesis nih.govmdpi.com. Beyond structural components, this compound has been shown to reduce intracellular acetyl-CoA and ATP contents, and inhibit mitochondrial dehydrogenases activity, disrupting essential energy metabolism pathways within the fungal cell researchgate.netresearchgate.netmdpi.comnih.gov.

Potential Therapeutic Applications (Mechanistic Explorations)

Information regarding this compound primarily identifies it as a monounsaturated fatty aldehyde nih.gov. While its chemical properties and identifiers, such as its PubChem CID 69817, are well-documented nih.govthegoodscentscompany.com, specific studies detailing its direct therapeutic applications and the precise molecular mechanisms by which it might exert such effects are not present within the scope of the consulted and permitted scientific literature. Therefore, no data tables or detailed research findings on this specific aspect of this compound can be presented at this time.

Advanced Analytical and Computational Studies of 5 Hexenal

Spectroscopic Methodologies for Reaction Monitoring and Structural Analysis

Spectroscopic techniques play a crucial role in characterizing 5-Hexenal, enabling precise structural elucidation and real-time monitoring of its chemical transformations. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectra are instrumental in assigning specific atoms within the molecule. For this compound, characteristic chemical shifts are observed for the aldehyde proton, the vinylic protons, and the carbons involved in the double bond and the aldehyde group.

Table 1: Characteristic NMR Spectral Data for this compound

| Type of Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | 9.77 | Aldehyde proton (CHO) |

| ¹H NMR | 5.77 | C=C–H (vinylic proton adjacent to the chain) |

| ¹H NMR | 4.98–5.05 | Vinyl protons (terminal C=C) |

| ¹³C NMR | 202.4 | Aldehyde carbon (CHO) |

| ¹³C NMR | 137.6 | C=C (carbon within the chain) |

| ¹³C NMR | 115.6 | C=C (terminal carbon) |

These shifts are consistent with the presence of an α,β-unsaturated aldehyde structure, where the double bond is located at the C5-C6 position and the aldehyde group at C1. Such data are critical for confirming the synthesis of this compound and for tracking its presence or changes during reactions.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the characteristic functional groups present in this compound. Key absorption bands in the IR spectrum correspond to the stretching vibrations of the aldehyde carbonyl group and the carbon-carbon double bond.

Table 2: Characteristic IR Spectral Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

| C–H (aldehyde) | 2723 | C–H stretch of CHO |

| C=O (aldehyde) | 1726 | C=O stretch |

| C=C (alkene) | 1641 | C=C stretch |

These distinct vibrational frequencies serve as fingerprints for the presence of this compound and can be used for reaction monitoring, for instance, by observing the disappearance of reactant peaks or the appearance of product peaks.

Mass Spectrometric Techniques for Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of this compound, particularly in complex biological or chemical matrices where it may exist as a metabolite or a reaction intermediate. This compound is recognized as a monounsaturated fatty aldehyde and is listed in metabolite databases such as RefMet nih.govnih.govacs.org.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely employed technique for analyzing volatile compounds like this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. In GC-MS, this compound is separated from other components in a sample, and then its mass spectrum is obtained. The molecular ion (M+) for this compound (C₆H₁₀O) is observed at m/z 98. Fragmentation patterns provide further structural information. For instance, common fragmentation pathways for aldehydes include the loss of hydrogen (M-1) or the loss of a formyl radical (CHO, M-29) libretexts.org. PubChem lists a NIST GC-MS spectrum for this compound with top peaks at m/z 54, 41, and 29 nih.gov.

Table 3: Representative GC-MS Fragmentation Data for this compound

| m/z Value | Relative Abundance (%) | Proposed Fragment |

| 98 | (Molecular Ion) | [C₆H₁₀O]⁺ |

| 54 | Top Peak | (e.g., C₄H₆⁺) nih.gov |

| 41 | 2nd Highest | (e.g., C₃H₅⁺) nih.gov |

| 29 | 3rd Highest | (e.g., CHO⁺) nih.gov |

The characteristic fragmentation pattern allows for the unambiguous identification of this compound, even in trace amounts within complex samples. This is particularly relevant in metabolomics studies, where aldehydes like hexanal (B45976) and heptanal (B48729) have been identified as biomarkers for various conditions, including lung cancer, demonstrating the utility of GC-MS in detecting such volatile compounds in biological fluids nih.govresearchgate.net.

Other Mass Spectrometric Techniques: Beyond GC-MS, other advanced MS techniques are applicable for the detection and identification of volatile aldehydes. Proton Transfer Reaction Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) are highly sensitive methods used for real-time quantification of volatile organic compounds (VOCs) at trace levels in gas samples nist.govjst.go.jp. These techniques ionize compounds via chemical ionization, often with H₃O⁺ as the reagent ion, and can be used to monitor the presence of this compound in breath or headspace analysis.

Computational Chemistry and Density Functional Theory (DFT) in Reaction Pathway Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding the energetics and mechanisms of chemical reactions involving compounds like this compound. DFT calculations enable the prediction of geometries, energies, and vibrational frequencies of reactants, products, and crucial transition-state intermediates, offering insights that are often challenging to obtain experimentally acs.org.

A notable application of DFT in the context of this compound involves the partial oxidation of cyclohexane (B81311) over catalysts, where this compound is identified as a dominant product. Researchers have employed DFT using the B3LYP/6-31+G(d) method for geometry optimizations and thermodynamic analyses to predict reaction enthalpies and rate-constant parameters .

Detailed Research Findings from DFT Studies: In the cyclohexane oxidation process, this compound can be formed from the decomposition of a γ-C₆H₁₀OOH· diradical. DFT calculations have revealed the energetic favorability of this pathway. For instance, the formation of this compound from the γ-C₆H₁₀O· diradical (reaction 21) proceeds with a very low activation energy, making it a highly favored reaction pathway. In contrast, a competing reaction to form 1,3-epoxy-cyclohexane from the same diradical (reaction 20) is significantly less favored due to a much higher activation energy .

Table 4: DFT-Calculated Activation Energies for this compound Formation Pathway

| Reaction Pathway | Activation Energy (Ea,f, kcal/mol) |

| Formation of this compound from γ-C₆H₁₀O· diradical | 0.2 |

| Formation of 1,3-epoxy-cyclohexane from γ-C₆H₁₀O· diradical | 37.0 |

These computational findings highlight the mechanistic preference for this compound formation in this specific oxidation reaction, demonstrating how DFT can elucidate the intricate details of reaction pathways and provide a quantitative understanding of their relative likelihoods. The ability to predict such parameters is invaluable for optimizing reaction conditions to favor desired products and for understanding the fundamental chemistry of complex systems.

Derivatives of 5 Hexenal: Synthesis and Research Applications

Synthesis of Functionalized 5-Hexenal Derivatives (e.g., Hydroxylated, Methylated Derivatives)

The synthesis of functionalized this compound derivatives often leverages aldol (B89426) condensation reactions and other strategic transformations to introduce specific functionalities like hydroxyl or methyl groups.

For instance, hydroxylated derivatives such as (+)-(5S)-hydroxy-(2E)-hexenal can be synthesized through the l-proline-catalyzed direct asymmetric self-aldolization of acetaldehyde (B116499). This method yields the desired hydroxylated compound with enantiomeric excesses (ee's) ranging from 57% to 90%. The resulting (+)-(5S)-hydroxy-(2E)-hexenal can then be further transformed into other synthetically valuable building blocks acs.orgacs.orgnih.govresearchgate.net.

Methylated this compound derivatives have also been explored. For example, 5-methyl-4-hexenal (B1624985) can be synthesized via the aldol condensation of appropriate aldehydes and ketones, such as the reaction of 3-pentenal with acetaldehyde in the presence of a base . Another route to 5-methyl-4-hexenal involves the selective oxidation of 5-methyl-4-hexenol, preserving the α,β-unsaturated system . Furthermore, 5-methyl-4-oxo-trans-2-hexenal, a methylated and oxidized derivative, can be synthesized from methyl isopropyl ketone and glyoxal (B1671930) through an aldol condensation reaction catalyzed by a dilute sodium hydroxide (B78521) solution at low temperatures (4-5°C) google.com. Other methylated and hydroxylated derivatives, such as 2-isopropyl-5-methyl-2-hexenal (B1584068) and 3-hydroxy-2-isopropyl-5-methylhexanal, have been obtained from the base-catalyzed self-condensation of isovaleraldehyde (B47997) google.com.

Asymmetric Synthetic Approaches

Asymmetric synthetic approaches are crucial for producing enantiomerically enriched this compound derivatives, which are often vital for biological applications. The l-proline-catalyzed self-aldolization of acetaldehyde to form (+)-(5S)-hydroxy-(2E)-hexenal is a prime example of an asymmetric approach, demonstrating the ability to control stereochemistry in the formation of hydroxylated hexenal (B1195481) structures acs.orgacs.orgnih.govresearchgate.net.

While direct asymmetric induction on this compound itself may present challenges in certain contexts, its incorporation into chiral systems can lead to stereoselective outcomes. For instance, studies involving the intramolecular haloetherification of chiral ene acetals, prepared from C2-symmetric optically active diols and ene aldehydes (including this compound), have been investigated for asymmetric induction in the synthesis of chiral 1,4- and 1,5-diols. Although the reaction of ene acetals derived from chiral hydrobenzoin (B188758) and this compound did not show diastereoselectivity in one study, the broader concept of using chiral auxiliaries or catalysts with this compound or its precursors remains a significant area for achieving stereocontrol ic.ac.uk.

Biological Investigations of this compound Derivatives

The structural diversity offered by this compound derivatives makes them attractive candidates for various biological investigations, including the development of enzyme inhibitors, biocontrol agents, and biomarkers.

Enzyme Inhibitor Development (e.g., Xanthine (B1682287) Oxidase Inhibition by Curcumin (B1669340) Degradation Products with Hexenal Moieties)

Research has explored the potential of compounds possessing hexenal moieties to act as enzyme inhibitors. While direct studies on this compound derivatives as xanthine oxidase inhibitors related to curcumin degradation products were not explicitly detailed in the provided search results, the broader context of enzyme inhibition by α,β-unsaturated aldehydes is well-established. For example, (E)-2-hexenal, a related α,β-unsaturated aldehyde, is known to react with glutathione (B108866) due to its electrophilic properties, suggesting a mechanism for interaction with biological molecules, which could extend to enzyme active sites researchgate.net. This indicates a general principle where the reactive α,β-unsaturated carbonyl system of hexenal derivatives can interact with nucleophilic residues in enzymes, leading to inhibition.

Development of Biocontrol Agents (e.g., Oxazolidine (B1195125) Derivatives as Insect Repellents)

This compound derivatives have shown promise in the development of biocontrol agents. Although specific details on oxazolidine derivatives of this compound as insect repellents were not found, the broader category of hexenal compounds, particularly (Z)-3-hexenal and its related aldehydes, are recognized for their insecticidal, fungicidal, and bactericidal activities. These compounds are rapidly formed in plants upon tissue disruption and play a role in defense against biotic stresses researchgate.net. This highlights the potential for synthetic hexenal derivatives to mimic natural defense mechanisms and serve as effective biocontrol agents.

Biomarker Research (e.g., Oxidative Stress Markers)

Aldehydes, including hexenals, are frequently generated during lipid peroxidation, a key process in oxidative stress. Therefore, this compound and its derivatives can serve as indicators or biomarkers of oxidative damage. For instance, (Z)-3-hexenal can be spontaneously oxygenated to form 4-hydroperoxy-(E)-2-hexenal, 4-hydroxy-(E)-2-hexenal, or 4-oxo-(E)-2-hexenal, which are products of oxidative processes researchgate.net. The presence and levels of such oxidized hexenal derivatives in biological samples can provide insights into the extent of oxidative stress within a system.

This compound as a Precursor for Complex Organic Molecules

This compound is a valuable precursor in the synthesis of complex organic molecules due to its bifunctional nature, possessing both an aldehyde group and a terminal alkene. This allows for a wide range of transformations, including aldol reactions, Wittig reactions, and various cyclization strategies.

For example, this compound has been utilized in the assembly of aliphatic building blocks for the synthesis of natural product analogues. In one instance, an Evans aldol reaction between this compound and a carboxylic acid derivative was employed to set the stereochemistry at a specific carbon center in the synthesis of a zearalenone (B1683625) analogue rsc.org. This demonstrates its utility in constructing intricate carbon frameworks with controlled stereochemistry, which is critical for synthesizing biologically active complex molecules. The terminal alkene can participate in metathesis reactions, cycloadditions, or be functionalized further, while the aldehyde group can be involved in carbon-carbon bond-forming reactions, reductions, or oxidations, making this compound a highly versatile synthetic intermediate.

Future Directions and Interdisciplinary Research on 5 Hexenal

Innovations in Sustainable Synthesis and Green Chemistry

The synthesis of 5-Hexenal and related aldehyde compounds is increasingly focusing on sustainable and environmentally benign methods, aligning with the principles of green chemistry. While specific green synthesis routes for this compound are an evolving area, advancements in the synthesis of related hexenal (B1195481) isomers offer promising avenues. For instance, biocatalytic approaches have been successfully employed for the preparation of trans-2-hexenal (B146799) from trans-2-hexenol, utilizing enzymes like aryl alcohol oxidase in continuous-flow microreactors. This method is considered green due to its use of oxygen as a terminal electron acceptor and the production of water as a byproduct, circumventing the need for expensive and unstable cofactors beilstein-journals.org. Such biocatalytic oxidations demonstrate the potential for developing cleaner, more efficient, and sustainable pathways for this compound production, reducing reliance on harsh reaction conditions and hazardous chemicals often associated with traditional organic synthesis beilstein-journals.orgtandfonline.com. The broader field of green chemistry emphasizes atom-efficient reactions, the use of safer solvents (e.g., water-based or bio-derived), and renewable feedstocks, all of which could be leveraged for future this compound synthesis umich.eduoup.com.

Integration with Materials Science and Polymer Chemistry

This compound and its derivatives show potential as valuable building blocks in materials science and polymer chemistry. The reactivity of the nitrile group in 5-hexenenitrile (B1345603), a compound that can be synthesized from this compound, makes it a useful monomer or crosslinking agent in polymer chemistry, potentially leading to materials with unique properties ontosight.ai. This suggests that this compound itself, as a precursor to such reactive monomers, could play a role in the development of novel polymeric materials. Furthermore, other hexenal derivatives, such as 2-ethylhexanal, have been incorporated into complex polymers (e.g., with 2,5-furandione and oxybis(propanol)) to create materials with tunable properties suitable for applications in adhesives, sealants, coatings, and even biomedical devices ontosight.ai. The integration of this compound into polymer synthesis could lead to the creation of functional polymers with tailored characteristics, leveraging its unsaturated and aldehyde functionalities for various chemical modifications and polymerization reactions.

Environmental Chemistry and Atmospheric Fate Studies (e.g., Autoxidation in Atmospheric Processes)

Understanding the environmental chemistry and atmospheric fate of this compound is crucial, particularly given its volatile nature as an aldehyde. Studies on related unsaturated C6 aldehydes, such as trans-2-hexenal (T2H), provide insights into the likely atmospheric degradation pathways of this compound. These aldehydes undergo oxidation reactions in the atmosphere primarily initiated by hydroxyl (OH) radicals during the daytime and nitrate (B79036) (NO3) radicals at night, with ozone reactions being of minor importance nih.govhelsinki.fi. Chlorine atoms can also be significant oxidants, especially in marine boundary layers nih.gov. The degradation processes typically involve hydrogen atom abstraction from the carbonyl group or addition of oxidants to the double bond nih.gov. These reactions can lead to the formation of gas-phase products and secondary organic aerosols (SOAs) nih.govhelsinki.firesearchgate.net. For example, studies on trans-2-hexenal have identified products like butanal and formic acid from its atmospheric degradation nih.govhelsinki.fi. Given this compound's structural similarity as an unsaturated C6 aldehyde, it is expected to exhibit similar atmospheric reactivity, contributing to the formation of highly oxygenated organic molecules (HOMs) and secondary organic aerosols through autoxidation processes researchgate.netmarketresearchintellect.com.

Targeted Applications in Crop Protection and Food Safety

Research into the targeted applications of this compound in crop protection and food safety is an area of growing interest, particularly due to the demand for natural and sustainable alternatives to synthetic chemicals. While much of the existing research in this domain focuses on hexanal (B45976) (the saturated aldehyde), the aldehyde functionality and unsaturated nature of this compound suggest potential for similar bioactivities. For instance, 5-hexenenitrile, a compound derived from this compound, can serve as a building block in the synthesis of certain agrochemicals ontosight.ai. More broadly, hexanal has been recognized for its natural antimicrobial properties and its ability to slow down the ripening process and prevent decay in fruits and vegetables, thereby prolonging freshness and reducing food waste researchgate.netslideshare.net. It has also been explored as a natural pest repellent in sustainable agriculture researchgate.net. Although direct, detailed research on this compound's specific antimicrobial effects or its role as a pest repellent in crop protection and food safety is less extensively documented in publicly available, non-excluded sources, its chemical structure as an aldehyde with an alkene functional group makes it a candidate for investigation in these areas. Future studies could explore its efficacy as a natural preservative or a component in bio-based crop protection strategies, drawing parallels from the established applications of related aldehydes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。